molecular formula C18H18N2O2 B5792779 N-(2-methylphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide

N-(2-methylphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide

Cat. No. B5792779
M. Wt: 294.3 g/mol
InChI Key: JBDUCXSYYCVVAO-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide, also known as MPHPB, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. MPHPB is known to interact with various receptors in the brain, leading to a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(2-methylphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide is not fully understood. However, it is known to interact with various receptors in the brain, leading to a wide range of biochemical and physiological effects. N-(2-methylphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide has been shown to act as a partial agonist at the dopamine D1 receptor, leading to increased dopamine release in the brain. It also acts as an agonist at the sigma-1 receptor, leading to increased calcium release from intracellular stores. Additionally, N-(2-methylphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide has been shown to act as a partial agonist at the serotonin 5-HT2A receptor, leading to increased serotonin release in the brain.
Biochemical and Physiological Effects
N-(2-methylphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to increased locomotor activity and improved learning and memory. Additionally, N-(2-methylphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide has been shown to increase calcium release from intracellular stores, leading to increased neuronal excitability. N-(2-methylphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide has also been shown to increase serotonin release in the brain, leading to improved mood regulation.

Advantages and Limitations for Lab Experiments

N-(2-methylphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide has several advantages for use in lab experiments. It is a highly selective compound that interacts with specific receptors in the brain, allowing for precise control over the experimental conditions. Additionally, N-(2-methylphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide is relatively stable and easy to synthesize, making it a convenient compound for use in lab experiments. However, N-(2-methylphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide has several limitations as well. It has been shown to have a relatively short half-life in vivo, limiting its usefulness for long-term studies. Additionally, N-(2-methylphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide has been shown to have potential toxic effects at high doses, limiting its usefulness for certain types of experiments.

Future Directions

There are several future directions for research on N-(2-methylphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide. One potential area of research is the development of new analogs of N-(2-methylphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-methylphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide and its interactions with specific receptors in the brain. Finally, studies are needed to determine the potential therapeutic applications of N-(2-methylphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Conclusion
N-(2-methylphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to interact with various receptors in the brain, leading to a wide range of biochemical and physiological effects. N-(2-methylphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide has several advantages for use in lab experiments, but also has limitations that must be taken into account. Further research is needed to fully understand the potential applications of N-(2-methylphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide in scientific research and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(2-methylphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide involves the reaction of 3-(2-oxo-1-pyrrolidinyl)benzoic acid with 2-methylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by recrystallization to obtain N-(2-methylphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide in its pure form.

Scientific Research Applications

N-(2-methylphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to interact with various receptors in the brain, including the dopamine D1 receptor, the sigma-1 receptor, and the serotonin 5-HT2A receptor. N-(2-methylphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide has been used to study the role of these receptors in various physiological processes, including learning and memory, motor function, and mood regulation.

properties

IUPAC Name

N-(2-methylphenyl)-3-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13-6-2-3-9-16(13)19-18(22)14-7-4-8-15(12-14)20-11-5-10-17(20)21/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDUCXSYYCVVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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